

A Technical Guide to 2,4-Difluorophenylacetic Acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *2,4-Difluorophenylacetic acid*

Cat. No.: *B031560*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorination in Chemical Synthesis

2,4-Difluorophenylacetic acid is a fluorinated aromatic carboxylic acid that has garnered significant attention as a versatile building block in various scientific and industrial domains. The strategic incorporation of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties, often leading to enhanced metabolic stability, increased binding affinity to biological targets, and improved lipophilicity.^{[1][2]} This technical guide provides an in-depth review of the synthesis, characterization, and key applications of **2,4-difluorophenylacetic acid**, offering valuable insights for researchers and professionals in drug discovery, agrochemical development, and materials science.

Physicochemical Properties and Characterization

A comprehensive understanding of the physical and chemical properties of **2,4-Difluorophenylacetic acid** is fundamental to its effective utilization.

Property	Value	Source
CAS Number	81228-09-3	[3]
Molecular Formula	C ₈ H ₆ F ₂ O ₂	[3]
Molecular Weight	172.13 g/mol	[3]
Melting Point	115-118 °C	[4]
Appearance	White to off-white crystalline solid	[3]
Solubility	Soluble in most organic solvents	[5]

Analytical Characterization: A Spectroscopic Fingerprint

Accurate characterization of **2,4-Difluorophenylacetic acid** is crucial for ensuring its purity and for its application in subsequent synthetic steps. The following spectroscopic data provides a reference for its identification.

¹H NMR Spectroscopy:

- The ¹H NMR spectrum provides information about the hydrogen atoms in the molecule. Key signals include those for the methylene (-CH₂-) protons and the aromatic protons.

¹³C NMR Spectroscopy:

- The ¹³C NMR spectrum reveals the carbon framework of the molecule. The signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons, including those directly bonded to fluorine, are characteristic.[\[1\]](#)

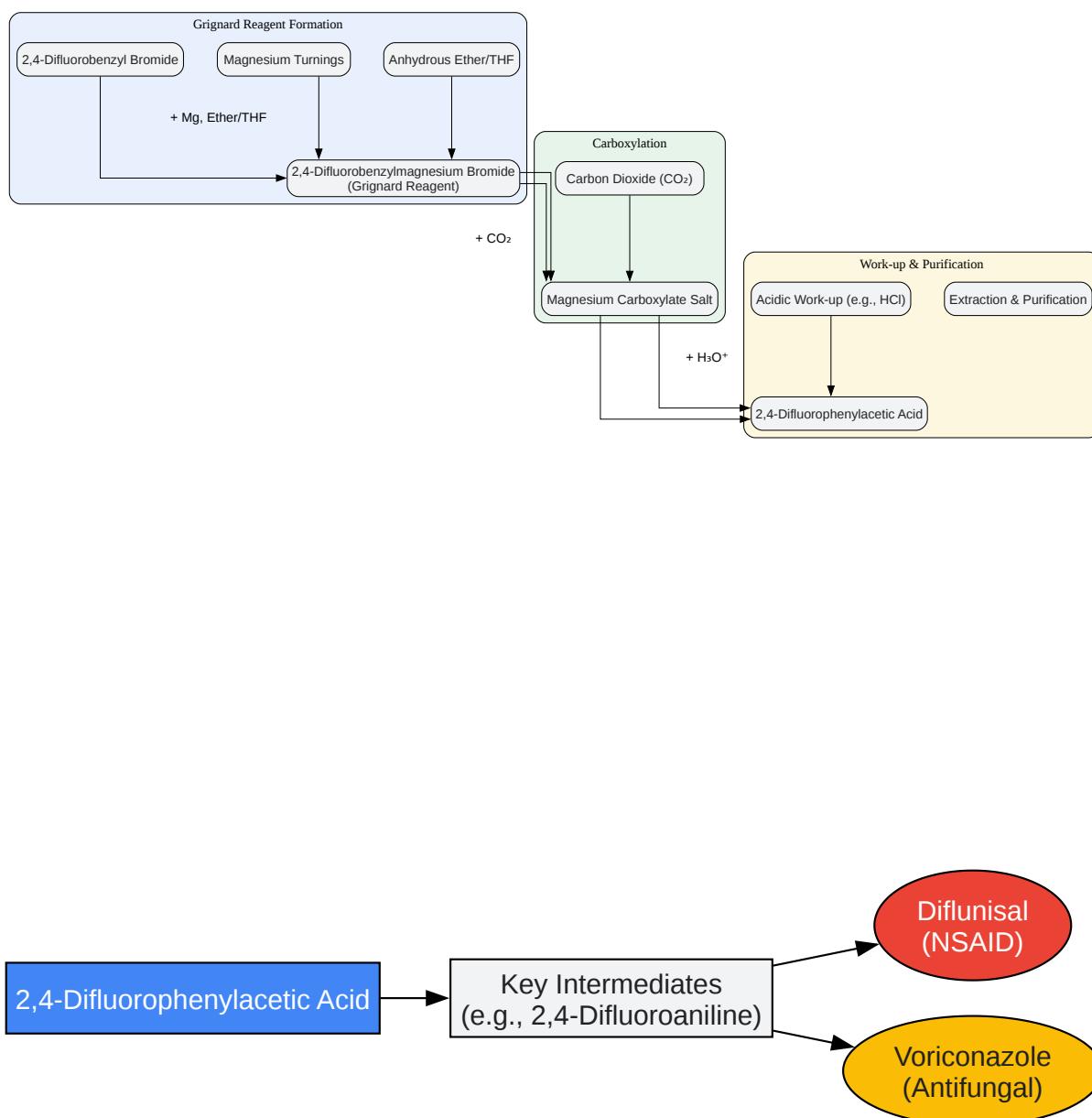
Mass Spectrometry:

- Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M⁺) is expected at m/z 172.[\[2\]](#) Key fragments often observed include the loss of the carboxylic acid group.[\[2\]](#)

Synthesis of 2,4-Difluorophenylacetic Acid: Key Methodologies

Several synthetic routes to **2,4-Difluorophenylacetic acid** have been developed, with the choice of method often depending on the availability of starting materials, desired scale, and economic considerations. Two prominent methods are the Grignard reaction and an ozonolysis-based approach.

Grignard Reaction: A Classic Approach


The Grignard reaction is a widely used method for forming carbon-carbon bonds. In the synthesis of **2,4-Difluorophenylacetic acid**, this involves the reaction of a Grignard reagent, formed from a 2,4-difluorobenzyl halide, with carbon dioxide.

Experimental Protocol: Grignard Synthesis[6]

- Grignard Reagent Formation:
 - In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, add magnesium turnings.
 - Add anhydrous diethyl ether or tetrahydrofuran (THF) to cover the magnesium.
 - Slowly add a solution of 2,4-difluorobenzyl bromide in the anhydrous solvent to initiate the reaction. The reaction is often initiated with a small crystal of iodine.
 - Once the reaction starts, add the remaining 2,4-difluorobenzyl bromide solution dropwise at a rate that maintains a gentle reflux.
 - After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed.
- Carboxylation:
 - Cool the Grignard reagent in an ice-salt bath.

- Bubble dry carbon dioxide gas through the solution with vigorous stirring. Alternatively, pour the Grignard reagent onto crushed dry ice.
- Continue the addition of carbon dioxide until the exothermic reaction ceases.
- Work-up and Purification:
 - Quench the reaction by slowly adding a dilute acid (e.g., 10% HCl) with cooling.
 - Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., diethyl ether).
 - Combine the organic layers and extract the product into an aqueous basic solution (e.g., 10% NaOH).
 - Wash the basic aqueous layer with an organic solvent to remove any non-acidic impurities.
 - Acidify the aqueous layer with a strong acid (e.g., concentrated HCl) to precipitate the **2,4-Difluorophenylacetic acid**.
 - Collect the solid product by filtration, wash with cold water, and dry under vacuum.
 - Recrystallize the crude product from a suitable solvent system (e.g., water or a toluene/heptane mixture) to obtain the pure acid.

Diagram of Grignard Synthesis Workflow:

[Click to download full resolution via product page](#)

Caption: The role of **2,4-Difluorophenylacetic acid** as a precursor to key pharmaceutical compounds.

Agrochemical Sector: Enhancing Crop Protection

In the agrochemical industry, **2,4-Difluorophenylacetic acid** and its derivatives are used in the synthesis of herbicides and fungicides. [1][7] The presence of the difluorophenyl group can contribute to the targeted activity and environmental persistence of the final product. [2] The herbicide Diflufenican, used for controlling broadleaf weeds, contains the 2,4-difluorophenyl moiety. [5] Similar to the pharmaceutical examples, the synthesis of Diflufenican typically proceeds through the intermediate 2,4-difluoroaniline. [2]

Materials Science: A Component for Advanced Polymers

There is growing interest in using fluorinated compounds like **2,4-Difluorophenylacetic acid** in materials science. [1] The incorporation of this molecule into polymer backbones can enhance thermal stability, chemical resistance, and confer unique surface properties such as hydrophobicity. Research is ongoing into its use in the development of specialty polymers and high-performance coatings.

Peptide Nucleic Acids (PNA): A Niche in Biotechnology

A specific and well-documented application of **2,4-Difluorophenylacetic acid** is in the synthesis of nonpolar peptide nucleic acid (PNA) monomers, often referred to as F-PNA. [4] PNAs are synthetic analogs of DNA and RNA with a pseudopeptide backbone. The incorporation of the 2,4-difluorophenyl group can modulate the hybridization properties of the PNA, making it a valuable tool in diagnostics and genetic research. [3] Experimental Protocol: Synthesis of F-PNA Monomers (General Overview) [3]

- Activation of **2,4-Difluorophenylacetic Acid**:
 - The carboxylic acid group of **2,4-Difluorophenylacetic acid** is activated, for example, by conversion to its acid chloride or by using a peptide coupling agent like dicyclohexylcarbodiimide (DCC).
- Coupling to the PNA Backbone:

- The activated **2,4-difluorophenylacetic acid** is then reacted with a protected PNA backbone monomer, typically an aminoethylglycine derivative, in the presence of a base.
- Deprotection:
 - The protecting groups on the PNA backbone are removed under appropriate conditions to yield the final F-PNA monomer.

Conclusion and Future Outlook

2,4-Difluorophenylacetic acid is a valuable and versatile chemical intermediate with established and emerging applications across multiple scientific disciplines. Its synthesis, while requiring careful control of reaction conditions, is achievable through well-established methodologies. The unique properties conferred by the difluorophenyl moiety continue to make it a molecule of interest for the development of new pharmaceuticals, agrochemicals, and advanced materials. As the demand for high-performance, fluorinated molecules grows, the importance of **2,4-Difluorophenylacetic acid** as a key building block is set to increase, driving further innovation in chemical synthesis and its diverse applications.

References

► Click to expand

- Chem-Impex. (n.d.). **2,4-Difluorophenylacetic acid**.
- Chem-Impex. (n.d.). Acide 2,4-difluorophénylacétique.
- Shibata, N., Das, B. K., & Honjo, H. (2001). Synthesis of nonpolar peptide nucleic acid monomers containing fluoroaromatics. *Journal of the Chemical Society, Perkin Transactions 1*, (14), 1605–1611.
- Jones, H., & Houser, R. W. (1980). Process for preparing 4-(2,4-difluorophenyl)-salicyclic acid. U.S.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Fluorine in Agrochemicals: Exploring 2,3-Difluorophenylacetic Acid.
- European Patent Office. (2020). Voriconazole intermediate and voriconazole synthesis method. EP 3395813 B1.
- Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole. (2012). *Pharmaceutical Chemistry Journal*, 46(5), 301-305.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Unlocking Material Science Potential with 2-Fluorophenylacetic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US5142093A - Process for the preparation of 4-(2,4-difluorophenyl)-phenyl 4-nitrobenzoate - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. guidechem.com [guidechem.com]
- 6. Synthesis of Diflunisal - Chempedia - LookChem [lookchem.com]
- 7. Synthesis method of diflunisal drug intermediate 2,4-difluoroaniline - Eureka | Patsnap [eureka.patsnap.com]
- To cite this document: BenchChem. [A Technical Guide to 2,4-Difluorophenylacetic Acid: Synthesis, Characterization, and Applications]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031560#2-4-difluorophenylacetic-acid-literature-and-patent-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com